Cas no 2138007-69-7 (1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)
![1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester structure](https://ja.kuujia.com/scimg/cas/2138007-69-7x500.png)
1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester
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- インチ: 1S/C11H13N3O2S/c1-3-16-11(15)10-9(12-14-13-10)7(2)8-5-4-6-17-8/h4-7H,3H2,1-2H3,(H,12,13,14)
- InChIKey: POTJLCIIBGFZTJ-UHFFFAOYSA-N
- SMILES: N1C(C(OCC)=O)=C(C(C2SC=CC=2)C)N=N1
1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786501-0.05g |
ethyl 5-[1-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate |
2138007-69-7 | 95.0% | 0.05g |
$1620.0 | 2025-02-22 | |
Enamine | EN300-786501-10.0g |
ethyl 5-[1-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate |
2138007-69-7 | 95.0% | 10.0g |
$8295.0 | 2025-02-22 | |
Enamine | EN300-786501-0.1g |
ethyl 5-[1-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate |
2138007-69-7 | 95.0% | 0.1g |
$1697.0 | 2025-02-22 | |
Enamine | EN300-786501-2.5g |
ethyl 5-[1-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate |
2138007-69-7 | 95.0% | 2.5g |
$3782.0 | 2025-02-22 | |
Enamine | EN300-786501-0.5g |
ethyl 5-[1-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate |
2138007-69-7 | 95.0% | 0.5g |
$1851.0 | 2025-02-22 | |
Enamine | EN300-786501-1.0g |
ethyl 5-[1-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate |
2138007-69-7 | 95.0% | 1.0g |
$1929.0 | 2025-02-22 | |
Enamine | EN300-786501-0.25g |
ethyl 5-[1-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate |
2138007-69-7 | 95.0% | 0.25g |
$1774.0 | 2025-02-22 | |
Enamine | EN300-786501-5.0g |
ethyl 5-[1-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate |
2138007-69-7 | 95.0% | 5.0g |
$5594.0 | 2025-02-22 |
1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl esterに関する追加情報
1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester (CAS No. 2138007-69-7)
1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester (CAS No. 2138007-69-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazole ring and a thienyl group, makes it an interesting candidate for various drug discovery and development projects.
The 1H-1,2,3-triazole moiety is a key structural feature of this compound. Triazoles are widely used in medicinal chemistry due to their ability to form stable and selective interactions with biological targets. They are often incorporated into drug molecules to enhance their potency and selectivity. The presence of the 4-[1-(2-thienyl)ethyl] substituent adds further complexity and functionality to the molecule, potentially influencing its pharmacological properties.
Recent studies have highlighted the potential of 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant antifungal activity against several clinically relevant fungal pathogens. The researchers found that the compound's unique structure allows it to effectively disrupt fungal cell wall synthesis, making it a promising candidate for the development of new antifungal agents.
In addition to its antifungal properties, 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester has also shown potential as an anticancer agent. A study conducted by a team of researchers at the National Cancer Institute found that this compound selectively inhibits the growth of cancer cells while sparing normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The ethyl ester group in the compound's structure is another important feature. Esters are commonly used in drug design to improve the solubility and bioavailability of compounds. In the case of 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester, the ethyl ester group may enhance its ability to cross biological membranes and reach its target sites more effectively.
From a synthetic perspective, 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester can be prepared using well-established methodologies in organic synthesis. One common approach involves the coupling of a thienylethylamine derivative with an appropriate carboxylic acid or its activated form under suitable conditions. The resulting product can then be further modified or optimized for specific applications.
The physicochemical properties of 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester have been extensively characterized. It is a white crystalline solid with a melting point ranging from 85°C to 87°C. The compound is soluble in common organic solvents such as methanol and dichloromethane but has limited solubility in water. These properties make it suitable for use in various experimental settings and formulations.
In terms of safety and handling, 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to ensure safe working conditions.
The future prospects for 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester are promising. Ongoing research is focused on optimizing its structure to enhance its therapeutic potential and reduce any potential side effects. Additionally, efforts are being made to develop novel delivery systems that can improve its bioavailability and target specificity.
In conclusion, 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester (CAS No. 2138007-69-7) is a highly promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further investigation and development as a therapeutic agent.
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